

Analytical methods for 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone characterization

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Compound of Interest

Compound Name: 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone

CAS No.: 898780-53-5

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Comprehensive Characterization of 3'-Chloro-3-(3,5-dimethylphenyl)propiophenone Application Note & Standard Operating Protocol (SOP)

Part 1: Executive Summary & Strategic Overview

3'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a critical synthetic intermediate, structurally classified as a dihydrochalcone. It features two distinct aromatic domains linked by a saturated ethylene bridge: a 3-chlorobenzoyl moiety and a 3,5-dimethylphenyl group. This structural duality presents specific analytical challenges, primarily the resolution of potential regioisomers (e.g., 2,4-dimethyl impurities) and the detection of incomplete reduction products (unsaturated chalcones).[1]

This guide departs from generic templates to provide a mechanism-based analytical strategy. We do not merely test for purity; we validate structural integrity.

The Analytical Triad

- High-Resolution HPLC-UV/MS: For quantitative assay and impurity profiling, specifically targeting the separation of the saturated ketone from its olefinic precursors.

- Multidimensional NMR (

H,

C, COSY): To unequivocally confirm the substitution pattern on the phenyl rings and the saturation of the alkyl linker.

- Thermal Analysis (DSC): To establish the solid-state fingerprint and polymorphic stability.[1]

Part 2: Physicochemical Profile & Sample Preparation

Property	Value (Predicted/Experimental)	Analytical Relevance
IUPAC Name	1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one	Primary Identifier
Molecular Formula	C H ClO	Mass Balance
Molecular Weight	272.77 g/mol	MS Target [M+H] : 273.78
Solubility	High: DMSO, DCM, MeCN, MeOH Low: Water	Use MeCN for HPLC diluent; DMSO-d for NMR.[1][2][3]
Chromophore	~254 nm (Benzoyl), ~210 nm	UV detection is robust; 254 nm minimizes solvent noise.[1]

Sample Preparation Protocol

- Standard Stock:** Weigh 10.0 mg into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (MeCN). Sonicate for 5 mins to ensure complete dissolution. (Conc: 1.0 mg/mL).
- Working Standard:** Dilute 1.0 mL of Stock into a 10 mL flask with 50:50 MeCN:Water. (Conc: 0.1 mg/mL).

- Note: Avoid using pure water as a diluent to prevent precipitation of the hydrophobic aromatic core.[1]

Part 3: Method 1 - HPLC-UV/MS Purity & Assay

Objective: Separate the target dihydrochalcone from potential synthetic impurities such as the starting material (3'-chloropropiophenone) or the unsaturated chalcone intermediate.[1]

Chromatographic Conditions

Parameter	Setting	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm	High surface area for aromatic selectivity; end-capping reduces peak tailing from the ketone.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH suppresses silanol ionization and protonates the ketone, sharpening peaks.[1]
Mobile Phase B	100% Acetonitrile	Strong eluent for hydrophobic aromatics.[1]
Flow Rate	1.0 mL/min	Standard backpressure balance.
Column Temp	35°C	Improves mass transfer and reproducibility.[1]
Detection	UV @ 254 nm (Reference 360 nm)	254 nm targets the benzoyl transition.[1]

Gradient Program

- 0.0 min: 40% B[1][2][3]
- 10.0 min: 90% B (Linear Ramp)

- 12.0 min: 90% B (Hold - Wash)[1]
- 12.1 min: 40% B (Re-equilibration)
- 15.0 min: Stop

System Suitability Criteria (Mandatory)

- Tailing Factor (): (Critical for quantitative accuracy).
- Theoretical Plates (): .
- %RSD (Area): for 5 replicate injections.

Part 4: Method 2 - Structural Identification (NMR)

Objective: Confirm the "3,5-dimethyl" substitution pattern (symmetry) and the "3-chloro" substitution (asymmetry).

Solvent: DMSO-d

(Preferred over CDCl

to prevent overlap of residual water with the alkyl chain signals).[1]

Key Spectral Assignments (

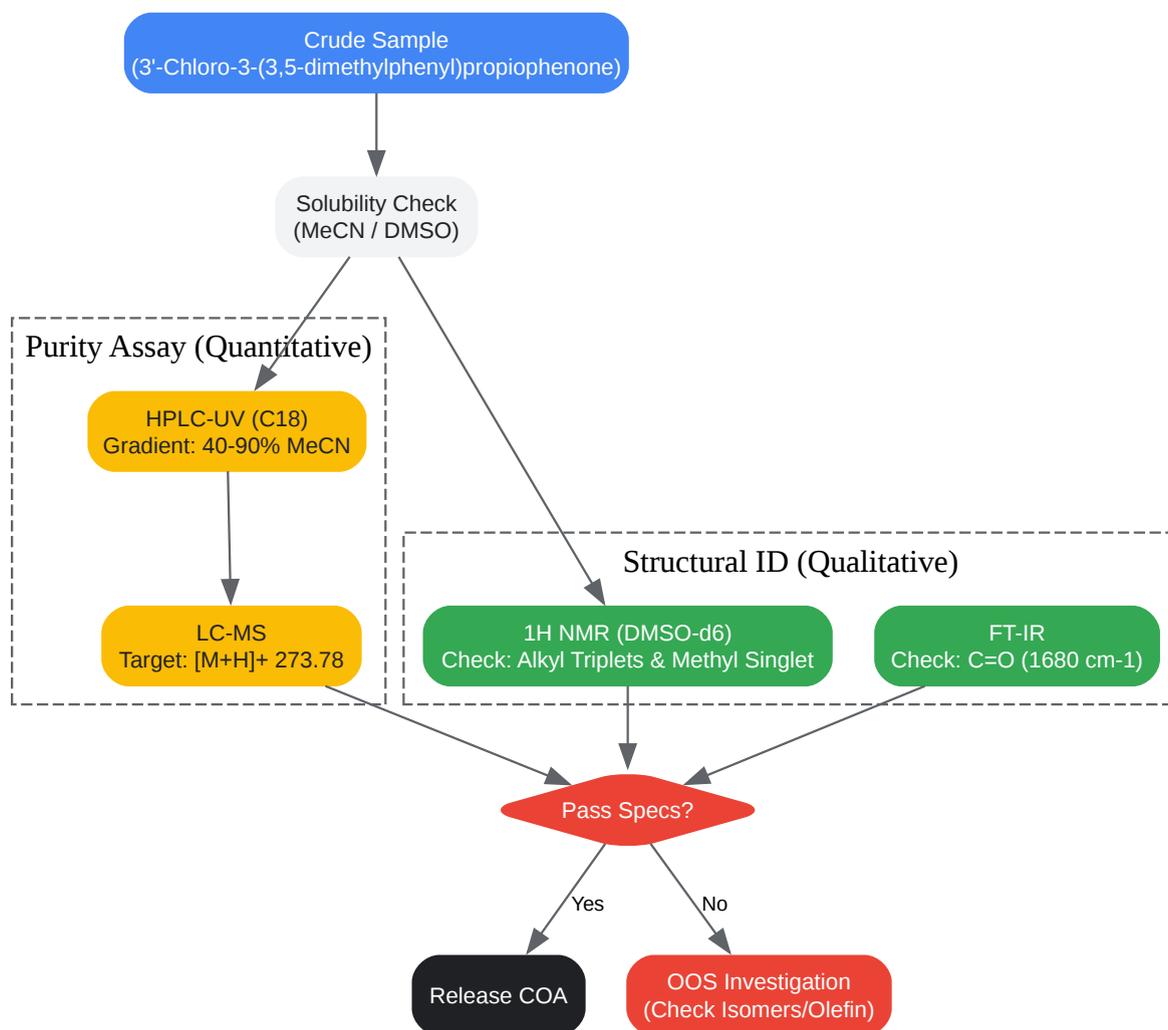
¹H NMR, 400 MHz)

- The Alkyl Linker (Ethylene Bridge):
 - Look for two distinct triplets (integrating to 2H each) in the 2.9 – 3.4 ppm range.[1]

- ppm (Triplet, 2H):
 - protons adjacent to Carbonyl (Deshielded).[1]
- ppm (Triplet, 2H):
 - protons adjacent to Dimethylphenyl ring.[1]
- Diagnostic: If these appear as doublets or a singlet, check for the unsaturated chalcone (olefinic protons at 7.0-8.0 ppm).[1]
- The 3,5-Dimethylphenyl Ring:
 - ppm (Singlet, 6H): Two equivalent methyl groups.[1]
 - Aromatic Region: Look for a 2:1 pattern.[1]
 - ppm (Singlet, 2H): Protons at positions 2 and 6.[1]
 - ppm (Singlet, 1H): Proton at position 4.[1]
 - Validation: If the methyl signal is split or the aromatic integration is 1:1:1:1, you likely have the 2,4-dimethyl or 3,4-dimethyl isomer.[1]
- The 3-Chlorophenyl Ring:
 - Expect a complex 4-proton pattern at 7.4 – 7.9 ppm.
 - ppm (Singlet-like): H2 (between Cl and C=O).[1]
 - ppm (Doublet): H6 (adjacent to C=O).[1]
 - ppm (Doublet): H4 (adjacent to Cl).[1]
 - ppm (Triplet): H5.[1]

Part 5: Visualization & Logic Flow

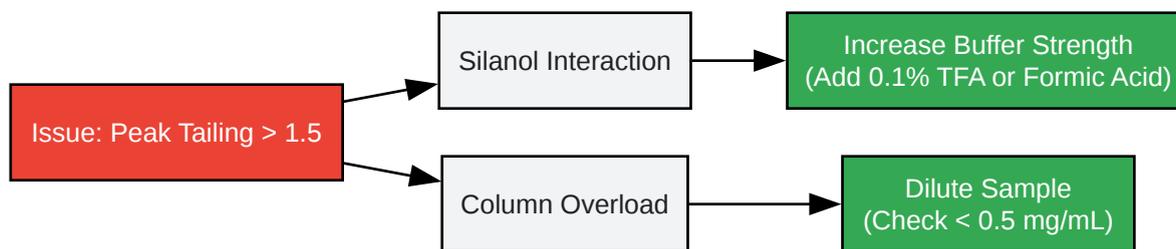
Figure 1: Analytical Characterization Workflow



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Caption: Integrated analytical workflow ensuring both structural identity and chromatographic purity before batch release.

Figure 2: HPLC Method Troubleshooting Logic



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Caption: Diagnostic logic for correcting common peak shape issues in aromatic ketone analysis.

Part 6: References

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